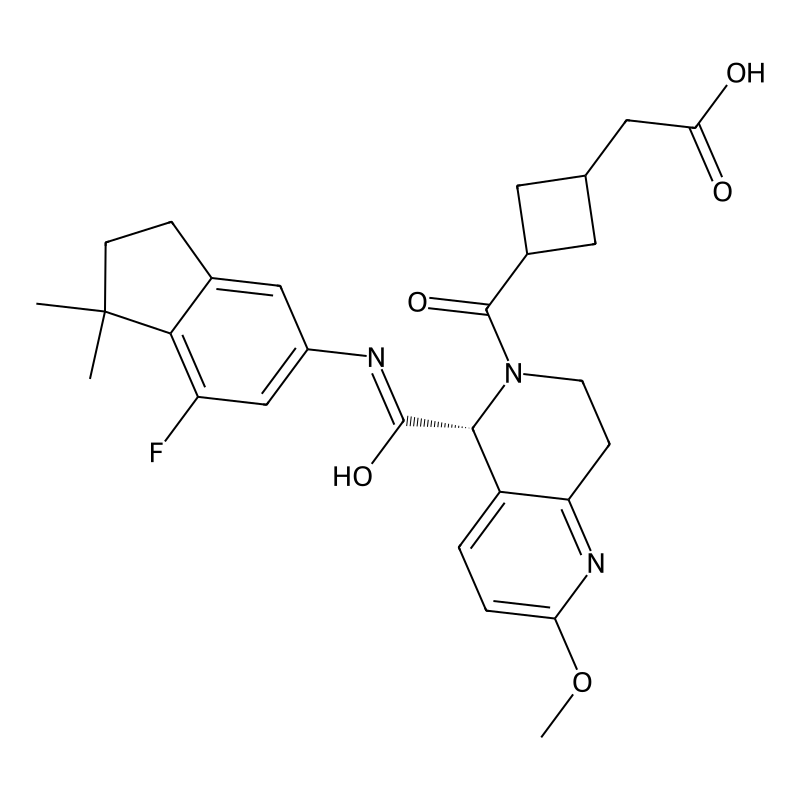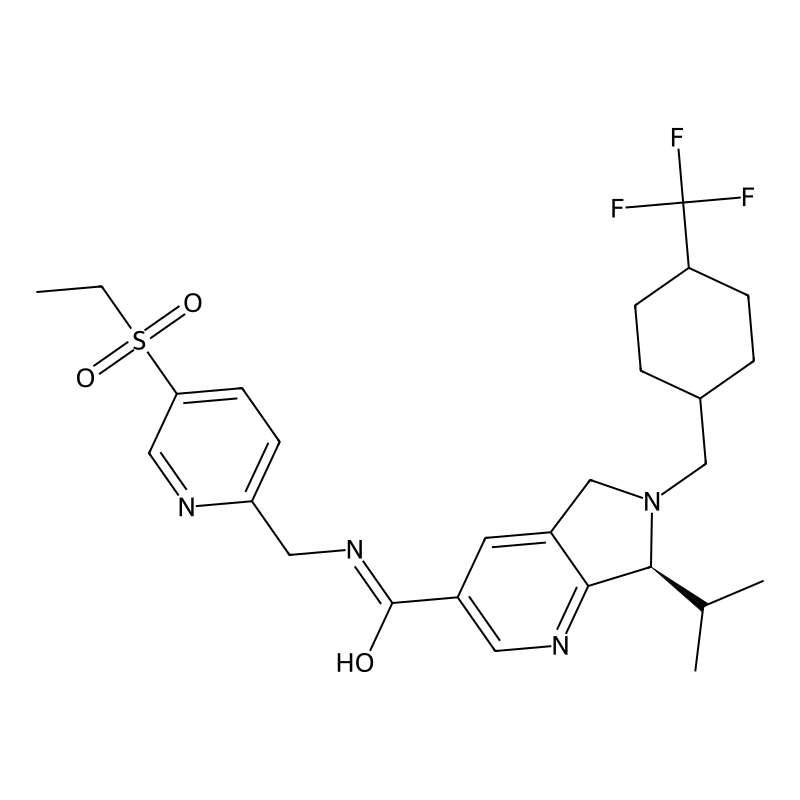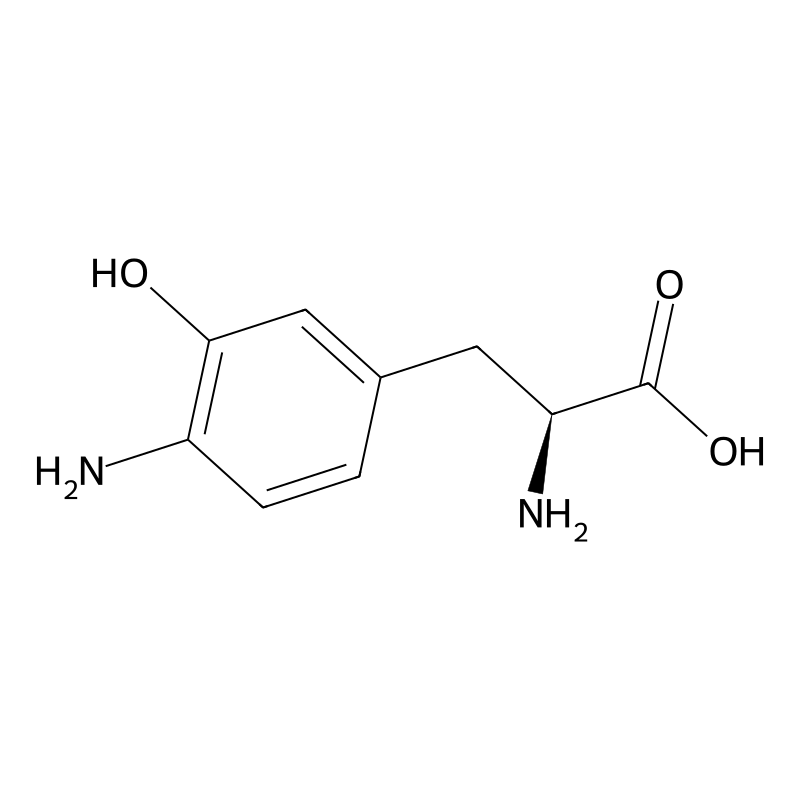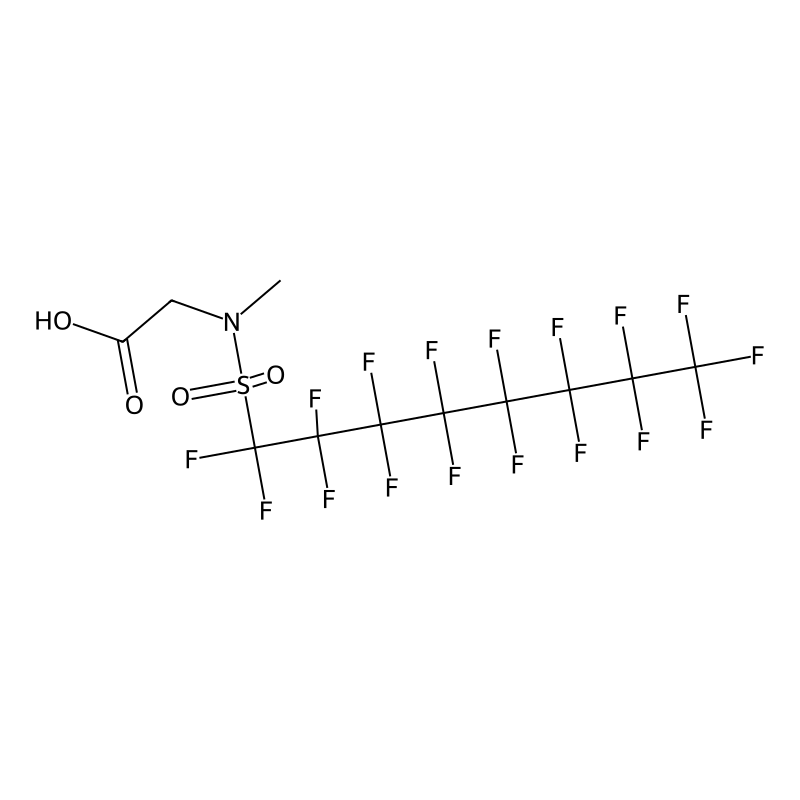Rose oxide
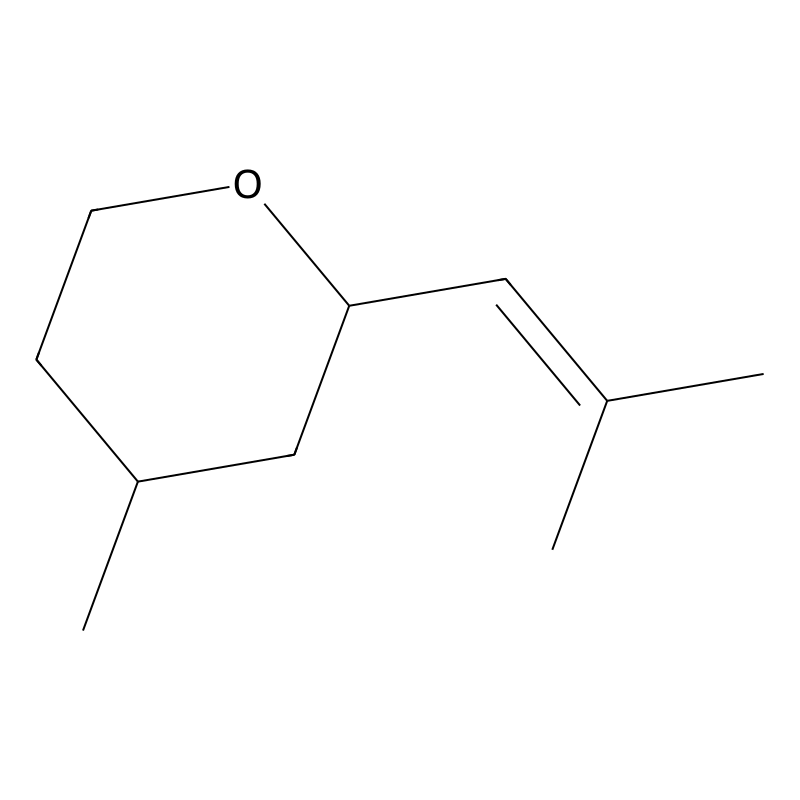
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
soluble (in ethanol)
Synonyms
Canonical SMILES
Antidepressant Activity
Scientific Field: Pharmacology
Application Summary: Rose oxide has been reported to possess anti-inflammatory activity and has been evaluated for its antidepressant action.
Methods of Application: The study involved behavioral tests to assess the interaction between rose oxide and the central nervous system and its antidepressant effect.
Fragrance Industry
Scientific Field: Perfumery
Application Summary: Rose Oxide is a monoterpene along with cyclic ether used in fragrance to produce rosy notes.
Methods of Application: The cis-configured Rose Oxide, one of the four stereoisomeric structures of Rose Oxide, is used for its unique and strong note in perfumery.
Results: The cis-configured Rose Oxide has been found to be very desirable for its fragrance properties.
Flavoring Agent
Scientific Field: Food Science
Application Summary: Rose oxide contributes to the flavor of some fruits, such as lychee, and wines, such as Gewürztraminer.
Methods of Application: Rose oxide is used as a flavoring agent in food and beverage industries.
Results: The addition of Rose oxide enhances the flavor of the product, giving it a unique taste.
Cosmetics
Scientific Field: Cosmetology
Application Summary: Rose oxide is used in high-value perfumes and cosmetics.
Methods of Application: Rose oxide is added to cosmetic products during the manufacturing process to enhance their fragrance.
Results: The addition of Rose oxide gives the cosmetic products a pleasant, rose-like fragrance.
Industrial Production
Scientific Field: Industrial Chemistry
Application Summary: Rose oxide can be produced industrially, which is important for its wide range of applications.
Methods of Application: The industrial production of Rose oxide begins with the photooxygenation of citronellol to give the allyl hydroperoxide. This is then reduced with sodium sulfite to provide the diol.
Pharmacokinetic Properties
Rose oxide, also known as rosenoxide, is an organic compound classified within the pyran family of monoterpenes. It is characterized by its floral and rose-like aroma, appearing as a colorless to pale yellow liquid. The compound exists in two primary isomeric forms: cis and trans, each contributing distinct olfactory notes. The cis isomer has a sweet and delicate scent, while the trans isomer offers a green and spicy aroma. In nature, rose oxide predominantly occurs in its cis form, particularly in essential oils derived from roses and geraniums .
Structural Information- Chemical Formula: C₁₀H₁₈O
- CAS Numbers:
- Cis Isomer: 3033-23-6
- Trans Isomer: 16409-43-1
- Cis Isomer: 3033-23-6
- Trans Isomer: 16409-43-1
The mechanism by which the (−)-cis isomer of rose oxide interacts with olfactory receptors to produce the sensation of smell is not completely understood. However, research suggests that the specific shape of the molecule allows it to fit into a binding pocket on olfactory receptors in the nose, triggering a signal transduction cascade that ultimately leads to the perception of the rose aroma [].
- Photooxygenation of Citronellol: This process involves the reaction of citronellol with oxygen under light exposure, producing allyl hydroperoxide which can be reduced to form rose oxide.
- Ring Closure Reaction: The reduction product can undergo ring closure in the presence of sulfuric acid, yielding both cis and trans isomers in approximately equal amounts .
- Biocatalytic Methods: Recent studies have explored using chloroperoxidase enzymes to facilitate the conversion of bromohydrins into rose oxide through biocatalytic pathways .
Rose oxide exhibits notable biological activities, primarily through its interaction with various receptors:
- GABA B Receptor Interaction: Studies indicate that rose oxide interacts with the GABA B receptor, influencing neural activity through van der Waals forces between the compound and amino acids within the receptor site .
- Olfactory Perception: The compound's stereoisomers have varying olfactory thresholds, with the (−)-cis isomer being particularly potent at an odor threshold of 0.5 parts per billion, making it a key contributor to the characteristic scent of roses .
The synthesis of rose oxide can be achieved through several methods:
- Traditional Chemical Synthesis:
- Photooxygenation of citronellol followed by reduction and ring closure.
- Biocatalytic Synthesis:
- Industrial Production:
Rose oxide finds extensive applications across various industries:
- Fragrance Industry: It is widely used in perfumes and cosmetics for its floral scent, often incorporated at concentrations ranging from 0.01% to 0.2% to enhance fragrance profiles .
- Flavoring Agent: The compound also serves as a flavoring agent in food products, contributing to the flavor profiles of certain fruits and wines, such as lychee and Gewürztraminer .
Research has focused on understanding how rose oxide interacts with biological systems:
- Studies have demonstrated its binding affinity to GABA B receptors, suggesting potential neurological implications.
- The compound's unique structure allows for differential interactions with olfactory receptors, leading to varied scent perceptions based on isomeric form .
Rose oxide shares structural similarities with several other compounds within the fragrance chemistry domain. Below are some comparable compounds along with their unique characteristics:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Geraniol | C₁₀H₁₈O | Floral aroma; found in geranium oil |
| Linalool | C₁₀H₁₈O | Sweet floral scent; widely used in perfumery |
| Citronellol | C₁₀H₁₈O | Lemon-like scent; used in insect repellents |
| Nerol | C₉H₁₈O | Rose-like scent; often used in cosmetics |
Uniqueness of Rose Oxide:
Rose oxide's distinct combination of cis and trans isomers contributes to its unique olfactory profile, setting it apart from similar compounds like geraniol and linalool. While many compounds provide floral notes, the specific balance of sweetness and spiciness in rose oxide creates a signature scent that is particularly valued in high-end perfumery.
Physical Description
colourless mobile liquid, powerful, distinctive geranium top note
XLogP3
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 87 of 1748 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1661 of 1748 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (91.87%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
General Manufacturing Information
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)-: ACTIVE



